Alyxialactone

説明

Alyxialactone is a natural product found in Alstonia scholaris and Alyxia reinwardtii with data available.

科学的研究の応用

化学的性質

アリキシアラクトンは、4-エピアリキシアラクトンとしても知られており、CAS番号132339-37-8を持つ化学化合物です。 . 分子量は200.2、化学式はC10H16O4です。 . 通常は2-8°Cで、空気と光から守って保管されます。 .

医薬品の用途

アリキシアラクトンは、インド亜大陸、オーストラリア、マレー半島原産の熱帯樹であるアルストニア・スコラリスに含まれています。 . この植物は、伝統中国医学やアーユルヴェーダで、発熱、痛み、炎症、癌、呼吸器疾患、皮膚疾患の治療に効果があるとされています。 . この植物には、イリドイド、クマリン、フラボノイド、ステロイドに加えて、約169種類のアルカロイドが含まれています。 .

呼吸器疾患

アリキシアラクトンを含むアルストニア・スコラリスは、呼吸器疾患において幅広い用途があることで知られています。 . アルストニア・スコラリスの葉のエタノール抽出物の気管支拡張作用は、麻酔したウィスターラットで評価されました。 .

抗ウイルス活性

アルストニア・スコラリスから単離されたインドールアルカロイドであるストリクタミンは、アシクロビルと同等の抗ウイルス活性を示しました。 . このことは、アリキシアラクトンや同じ植物由来の他の化合物が、潜在的な抗ウイルス作用を持つ可能性を示唆しています。

作用機序

Target of Action

Alyxialactone is a non-glycosidic iridoid . Iridoids are a type of monoterpenes that are found in a wide variety of plants and are known for their diverse pharmacological activities.

Mode of Action

It is generally understood that drugs exert their effects by binding to specific receptors in the body The binding of a drug to its receptor triggers a series of biochemical events, leading to the drug’s therapeutic effect

Biochemical Pathways

These interactions can lead to a wide range of downstream effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect

Result of Action

Iridoids, the class of compounds to which this compound belongs, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can influence the action of a drug

生物活性

Chemical Structure and Properties

Alyxialactone (C₁₃H₁₈O₇) is characterized by a bicyclic structure typical of iridoids. Its structural formula can be represented as follows:

This compound has garnered interest due to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods and TLC bioautography.

| Microorganism | Inhibition Zone (mm) | Control (Tetracycline) |

|---|---|---|

| Staphylococcus aureus | 3.45 | 18.25 |

| Escherichia coli | Not significantly active | 20.00 |

| Candida albicans | Not significantly active | 18.00 |

The results indicate that while this compound shows some activity against S. aureus, it is less effective than standard antibiotics like tetracycline .

2. Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound has moderate cytotoxicity against hepatocellular carcinoma (HCC) cells.

| Compound | EC₅₀ Value (µg/mL) |

|---|---|

| This compound | 591.13 |

| Ficusal | 85.36 |

| Balanophonin | 92.63 |

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, with studies indicating its ability to scavenge free radicals effectively. This property contributes to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dwi Hartanti et al., the antimicrobial activity of fractions derived from Cladosporium oxysporum, an endophytic fungus associated with Alyxia reinwardtii, was evaluated. The study highlighted that specific fractions exhibited significant antimicrobial properties, suggesting that compounds related to this compound may share similar mechanisms of action against pathogenic microorganisms .

Case Study 2: Cytotoxic Effects

A study published in the Journal of Natural Products investigated the cytotoxic effects of various iridoid derivatives, including this compound, on HCC cells. The results indicated a moderate level of cytotoxicity, prompting further investigation into its mechanisms and potential as an anticancer agent .

特性

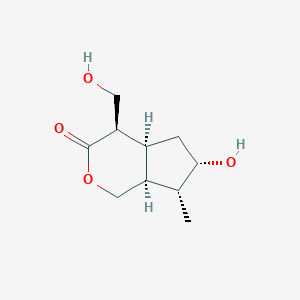

IUPAC Name |

(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Alyxialactone?

A1: While a detailed spectroscopic characterization is not provided in the research excerpts, [, ] this compound is identified as an 11-noriridoid. [] This class of compounds typically consists of a cyclopentan-[c]-pyran skeleton. [] Further insights into its structure can be gleaned from its synthesis, which involves a stereoselective Favorskii rearrangement. []

Q2: Where has this compound been found in nature?

A2: this compound has been isolated from the bark of Alstonia scholaris, a plant known for its medicinal properties. [] This finding suggests potential biological activity, although further research is needed to elucidate its specific effects.

Q3: What other iridoids have been found alongside this compound?

A3: In the study focusing on Alstonia scholaris, this compound was found along with other iridoids, including isoboonein, and loganin. [] This co-occurrence hints at shared biosynthetic pathways and potentially interconnected biological roles.

Q4: Are there any studies investigating the cytotoxic activity of this compound?

A4: While the provided research excerpts do not directly investigate the cytotoxic activity of this compound, a related study explored the cytotoxic potential of various compounds isolated from Neonauclea reticulata. [] This research highlights the potential of iridoids and related compounds as sources of novel cytotoxic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。